Physicochemical properties of 2-Bromo-4,6-difluorobenzyl bromide
Physicochemical properties of 2-Bromo-4,6-difluorobenzyl bromide
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,6-difluorobenzyl bromide
Authored by a Senior Application Scientist
Introduction
2-Bromo-4,6-difluorobenzyl bromide is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring along with a benzylic bromide, imparts specific reactivity and properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior, handling, and application in research and development.
The strategic placement of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the benzylic bromide. This electronic effect is a cornerstone of its utility, modulating the electrophilicity of the benzylic carbon and influencing the rates and outcomes of nucleophilic substitution reactions. Understanding these properties is paramount for its effective utilization in the synthesis of novel compounds, particularly in the realm of drug discovery where precise molecular design is critical.
Molecular and Spectroscopic Profile
A foundational aspect of utilizing any chemical reagent is a thorough understanding of its fundamental molecular and spectroscopic characteristics. These data points serve as the primary identifiers and are critical for quality control and reaction monitoring.
Core Molecular Attributes
The essential molecular details of 2-Bromo-4,6-difluorobenzyl bromide are summarized in the table below. These values are fundamental for stoichiometric calculations and for interpreting spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₇H₄Br₂F₂ | |
| Molecular Weight | 285.92 g/mol | |
| CAS Number | 204662-49-5 | |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)F)CBr | |
| InChI Key | YZYJNBCNDHQJSI-UHFFFAOYSA-N |
Spectroscopic Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromo-4,6-difluorobenzyl bromide. While a comprehensive set of spectra would be proprietary to the specific lot and manufacturer, the expected characteristic signals are well-established.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br), typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.5 ppm), with their coupling patterns influenced by the fluorine and bromine substituents.
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¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.
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¹⁹F NMR: The fluorine spectrum will provide valuable information about the fluorine environments on the aromatic ring.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include C-H stretching from the aromatic ring and the methylene group, C=C stretching from the aromatic ring, and C-Br and C-F stretching vibrations, which are typically found in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical from the benzylic position.
Physicochemical and Thermal Properties
The physical state and thermal stability of a compound are critical parameters for its storage, handling, and use in chemical reactions.
Key Physicochemical Data
The following table summarizes the known physical and thermal properties of 2-Bromo-4,6-difluorobenzyl bromide. These properties dictate the conditions under which the compound can be effectively used and stored.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 58-60 °C | |
| Boiling Point | Not determined (likely decomposes) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | |
| Density | No data available | |
| Flash Point | >110°C (>230°F) - Closed Cup |
Expert Insight: The relatively low melting point indicates that this compound can be handled as a solid at room temperature, which is often more convenient and safer than handling a liquid. Its solubility profile suggests its utility in a wide range of non-aqueous reaction systems. The high flash point suggests a low risk of flammability under normal laboratory conditions.
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4,6-difluorobenzyl bromide is centered around the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.
Core Reactivity Profile
The diagram below illustrates the central role of 2-Bromo-4,6-difluorobenzyl bromide as an electrophilic building block in organic synthesis.
Caption: Reactivity of 2-Bromo-4,6-difluorobenzyl bromide with various nucleophiles.
Causality in Reactivity: The two electron-withdrawing fluorine atoms on the aromatic ring play a crucial role in enhancing the electrophilicity of the benzylic carbon. By inductively pulling electron density away from the ring and, consequently, from the benzylic position, they make the C-Br bond more polarized and susceptible to nucleophilic attack. This electronic tuning facilitates Sₙ2 reactions, often leading to higher yields and faster reaction rates compared to non-fluorinated analogues.
Experimental Protocol: A Representative Nucleophilic Substitution
To illustrate the practical application of 2-Bromo-4,6-difluorobenzyl bromide, the following section details a generalized, yet robust, protocol for the synthesis of a benzyl ether. This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Objective: Synthesis of a 2-Bromo-4,6-difluorobenzyl ether via Williamson Ether Synthesis.
Materials:
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2-Bromo-4,6-difluorobenzyl bromide
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An alcohol (e.g., phenol or a primary/secondary aliphatic alcohol)
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A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
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Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
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Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, magnesium sulfate)
Experimental Workflow Diagram
